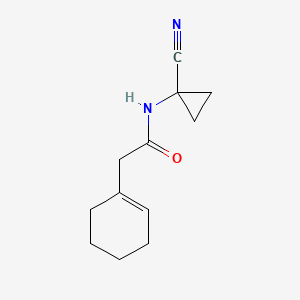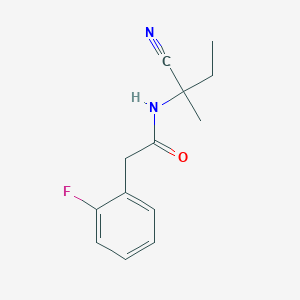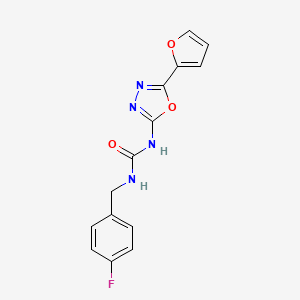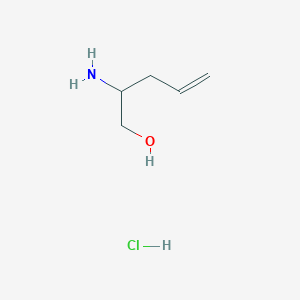
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Mécanisme D'action
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is a potent and selective inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide increases the levels of GABA in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to increase the levels of GHB (gamma-hydroxybutyrate), which is a naturally occurring compound that has been used to treat narcolepsy and cataplexy.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase the levels of GABA and GHB in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the study of the long-term effects of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide on GABA levels in the brain, as well as its potential for inducing tolerance or dependence. Finally, there is potential for the development of new therapeutic applications for N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in other areas of medicine, such as pain management or sleep disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide involves several steps, including the reaction of cyclohexene with cyanogen bromide to form 2-bromo-cyclohexanone, which is then reacted with ethyl chloroacetate to produce 2-(cyclohex-1-en-1-yl)aceto-nitrile. The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with ammonia to produce N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase GABA levels in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(cyclohexen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-12(6-7-12)14-11(15)8-10-4-2-1-3-5-10/h4H,1-3,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGPOQVEAQOMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2544598.png)
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)
![1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2544605.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2544607.png)

![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)
![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)
![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)
